molecular formula C15H15BrN2O3 B11703691 Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703691
M. Wt: 351.19 g/mol
InChI Key: XEBWWAYBQBKZRC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a prop-2-en-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then esterified with prop-2-en-1-ol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-(2-bromophenyl)-N-(prop-2-en-1-yl)-1H-imidazol-2-amine: Contains a similar bromophenyl group and prop-2-en-1-yl ester group but differs in the core structure.

    2-phenyl-2-propanol: Shares the phenyl group but lacks the bromine and tetrahydropyrimidine ring.

Uniqueness

Prop-2-en-1-yl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a bromophenyl group, a methyl group, and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

prop-2-enyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H15BrN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h3-7,13H,1,8H2,2H3,(H2,17,18,20)

InChI Key

XEBWWAYBQBKZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)OCC=C

Origin of Product

United States

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